molecular formula C9H19NO B1422850 4-propan-2-yloxycyclohexan-1-amine CAS No. 54198-63-9

4-propan-2-yloxycyclohexan-1-amine

Cat. No.: B1422850
CAS No.: 54198-63-9
M. Wt: 157.25 g/mol
InChI Key: VIBZEOYMXOCRTD-UHFFFAOYSA-N
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Description

4-propan-2-yloxycyclohexan-1-amine is a useful research compound. Its molecular formula is C9H19NO and its molecular weight is 157.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Cyclization Reactions

4-(Propan-2-yloxy)cyclohexan-1-amine plays a role in various chemical synthesis and cyclization reactions. For instance, it is involved in the ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes with primary amines. This process, conducted at room temperature without additives, yields 2-substituted tetrahydroindol-4-ones in good to excellent yields. These products can be converted into 2-substituted 4-hydroxyindole derivatives via an indoline intermediate, indicating its utility in synthesizing complex organic compounds (Nambu, Fukumoto, Hirota, & Yakura, 2014).

Material Science and Polymer Research

In material science, derivatives of 4-(Propan-2-yloxy)cyclohexan-1-amine are used in the preparation of polyimides. Research shows that polyimides synthesized using bis(ether amine) with a cyclohexane cardo group exhibit excellent film-forming ability, thermal stability, and tensile properties. These characteristics make them suitable for various industrial applications, such as in electronics and aerospace (Yang, Chen, & Yu, 2001).

Catalysis and Organic Reactions

The compound is also instrumental in catalytic activities, like the addition of amines to carbodiimides. Specific bis(amidate) lanthanide amides derived from 4-(Propan-2-yloxy)cyclohexan-1-amine have been shown to be efficient catalysts for this transformation. Such applications are significant in the field of synthetic chemistry, where new methods for bond formation are continually sought (Cheng, Xiao, Lu, Zhao, Wang, & Yao, 2015).

Properties

IUPAC Name

4-propan-2-yloxycyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-7(2)11-9-5-3-8(10)4-6-9/h7-9H,3-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBZEOYMXOCRTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201280728
Record name trans-4-(1-Methylethoxy)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201280728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161715-66-8
Record name trans-4-(1-Methylethoxy)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201280728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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